Computed Lipophilicity (XLogP3) Comparison with the Positional Isomer 3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one
Target compound 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one and its positional isomer 3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one (CAS 1291489-08-1) share an identical computed XLogP3 value of 1.7, as determined by PubChem's XLogP3 algorithm [1][2]. This indicates that the simple swapping of the methoxyphenyl groups does not alter overall lipophilicity in silico. However, the identical logP masks potential differences in hydrogen-bond acceptor orientation and local dipole moments that are not captured by this global descriptor.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one (CAS 1291489-08-1): XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = 0.0 (identical) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem (release 2021.05.07); no experimental logP data available for either compound. |
Why This Matters
Identical computed logP confirms that the two isomers cannot be distinguished by lipophilicity alone; selection must rely on other differentiating parameters such as stereoelectronic effects or biological assay data.
- [1] PubChem Compound Summary for CID 102537000, 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1291489-87-6 (accessed 2026-05-12). View Source
- [2] PubChem Compound Summary for CID 102536868, 3-Amino-4-(3-methoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1291489-08-1 (accessed 2026-05-12). View Source
